molecular formula C17H18 B3314911 4-(2-Biphenyl)-2-methyl-1-butene CAS No. 951890-11-2

4-(2-Biphenyl)-2-methyl-1-butene

Cat. No.: B3314911
CAS No.: 951890-11-2
M. Wt: 222.32 g/mol
InChI Key: XZLMDYCEHGRYDD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target enzyme to modulate its activity . This interaction could potentially lead to changes in the production of prostaglandins, thereby influencing inflammatory responses.

Biochemical Pathways

If we consider the potential target as prostaglandin g/h synthase 1, this compound could influence thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling.

Result of Action

If it acts similarly to related compounds, it could potentially modulate the production of prostaglandins, influencing inflammatory responses and pain signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Biphenyl)-2-methyl-1-butene typically involves the coupling of biphenyl derivatives with appropriate alkylating agents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with an alkyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of biphenyl derivatives, including this compound, often employs scalable synthetic methodologies. These methods include the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Biphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biphenyl alcohols, ketones, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and applications compared to other biphenyl derivatives. Its butene chain allows for additional functionalization and diverse chemical transformations .

Properties

IUPAC Name

1-(3-methylbut-3-enyl)-2-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-14(2)12-13-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLMDYCEHGRYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278863
Record name 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-11-2
Record name 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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